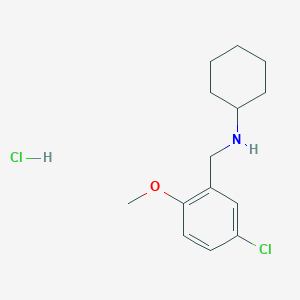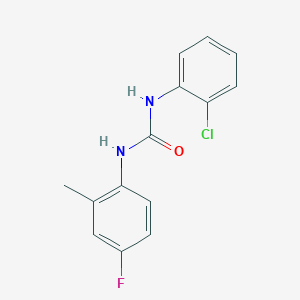![molecular formula C23H22N2O2 B5371504 2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile, also known as FGIN-1-27, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research, particularly in the field of neuroscience, due to its potential therapeutic applications for various neurological disorders.
作用機序
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile acts as a selective antagonist of the mGluR5 receptor, which is a type of G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, this compound can modulate the release of various neurotransmitters and regulate the activity of various brain regions. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, such as dopamine, glutamate, and GABA, and regulate the activity of various brain regions, such as the prefrontal cortex, hippocampus, and amygdala. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders.
実験室実験の利点と制限
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, its ability to modulate the release of various neurotransmitters, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments, such as its relatively high cost, its potential toxicity at high doses, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile. One area of research is to further investigate its potential therapeutic applications in various neurological disorders, such as anxiety, depression, addiction, and schizophrenia. Another area of research is to explore its mechanism of action in more detail, particularly in relation to its effects on neurotransmitter release and brain activity. Finally, there is a need to develop more effective and efficient synthesis methods for this compound, as well as to improve its pharmacokinetic properties for potential clinical use.
合成法
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile can be synthesized through a multi-step process, starting with the reaction of 2-furylboronic acid with 2-bromo-5-chlorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then treated with benzylamine and morpholine to form the final product, this compound. The purity of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to modulate the release of various neurotransmitters, such as dopamine, glutamate, and GABA, and to regulate the activity of various brain regions, such as the prefrontal cortex, hippocampus, and amygdala. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders.
特性
IUPAC Name |
2-[5-[(2-benzylmorpholin-4-yl)methyl]furan-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c24-15-19-8-4-5-9-22(19)23-11-10-20(27-23)16-25-12-13-26-21(17-25)14-18-6-2-1-3-7-18/h1-11,21H,12-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPBFCRTZNXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(O2)C3=CC=CC=C3C#N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)


![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)
![(3aR*,5S*,6S*,7aS*)-2-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5371511.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(2-methyl-1H-imidazol-1-yl)propyl]morpholine](/img/structure/B5371514.png)
![3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5371517.png)